molecular formula C4H4F4O2 B157923 Methyl 2,2,3,3-tetrafluoropropionate CAS No. 1893-38-5

Methyl 2,2,3,3-tetrafluoropropionate

Cat. No.: B157923
CAS No.: 1893-38-5
M. Wt: 160.07 g/mol
InChI Key: WTZYOEZOPLDMKT-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetrafluoropropionate (CAS: 1893-38-5) is a fluorinated ester with the molecular formula C₄H₄F₄O₂ and a molecular weight of 160.06 g/mol. It is synthesized via the reaction of 2,2,3,3-tetrafluoropropionic acid (TFPA) with methanol, forming an azeotrope containing 46–48% ester and 52–54% methanol with a boiling point of 63.0–64.5°C . This compound is a key intermediate in the production of 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc) through Kolbe electrolysis, leveraging its stability and reactivity in fluorinated systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form tetrafluoropropionic acid and methanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Tetrafluoropropionic acid and methanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Design:
Methyl 2,2,3,3-tetrafluoropropionate is investigated for its potential in drug design. The incorporation of fluorine atoms into organic molecules can enhance their metabolic stability and bioactivity. Fluorinated compounds often exhibit improved binding affinity to biological targets, making them valuable in the development of pharmaceuticals .

Case Study:
Research has shown that fluorinated analogs of existing drugs can lead to improved therapeutic profiles. For example, the modification of certain antiviral compounds with fluorinated moieties has resulted in increased efficacy against resistant strains of viruses.

Agrochemical Applications

Pesticide and Herbicide Formulation:
The compound is utilized in the formulation of pesticides and herbicides. Fluorinated agrochemicals are known for their enhanced effectiveness and stability compared to their non-fluorinated counterparts. They can provide better control over pests and weeds while minimizing environmental impact .

Case Study:
A study on the efficacy of fluorinated herbicides demonstrated that they could significantly reduce the required application rates while maintaining high levels of weed control, thus promoting sustainable agricultural practices.

Material Science

Development of Advanced Materials:
this compound is employed in creating advanced materials such as coatings and polymers. The presence of fluorine improves chemical resistance and thermal stability, making these materials suitable for demanding applications .

Case Study:
Research on fluoropolymer coatings has indicated that these materials exhibit superior performance in harsh environments compared to traditional coatings. They are used in industries ranging from aerospace to electronics.

Green Chemistry

Sustainable Chemical Processes:
The compound plays a role in green chemistry initiatives aimed at developing environmentally friendly chemical processes. It is involved in reactions that reduce waste and energy consumption while improving reaction efficiency .

Case Study:
Innovative synthetic pathways utilizing this compound have been developed to minimize by-products and enhance yield in the production of other fluorinated compounds.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryDrug design and developmentEnhanced metabolic stability and bioactivity
AgrochemicalsPesticide and herbicide formulationImproved effectiveness and environmental safety
Material ScienceCoatings and polymersIncreased chemical resistance and thermal stability
Green ChemistrySustainable chemical processesReduced waste and improved efficiency

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in nucleophilic substitution reactions, where the ester group is a key site for reactivity. Additionally, the fluorine atoms can influence the electronic properties of the molecule, affecting its interactions with enzymes and other biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate

  • CAS : 127589-63-3
  • Molecular Formula : C₄H₃ClF₄O₂
  • Molecular Weight : 194.51 g/mol
  • Key Differences: The chlorine substituent at the 3-position introduces greater polarity and reactivity, enabling nucleophilic substitution reactions. Higher molecular weight and boiling point compared to the non-chlorinated analog due to increased halogenation.
  • Applications : Used as a fluorinated building block in agrochemicals and pharmaceuticals, where chlorine enhances bioactivity .

Ethyl 2,2,3,3-Tetrafluoropropionate

  • CAS : 337-82-6
  • Molecular Formula : C₅H₆F₄O₂ (inferred)
  • Molecular Weight : 174.1 g/mol
  • Key Differences :
    • The ethyl group increases hydrophobicity and boiling point compared to the methyl ester.
    • Higher molecular weight (174.1 vs. 160.06) alters solubility in organic solvents.
  • Applications: Utilized in specialty solvents and fluoropolymer synthesis, where longer alkyl chains improve compatibility with non-polar matrices .

Methyl 2,2,3,3-Tetrafluoro-3-methoxypropanoate

  • CAS : 755-73-7
  • Molecular Formula : C₅H₆F₄O₃ (inferred)
  • Molecular Weight : ~194.09 g/mol
  • Key Differences :
    • The methoxy group at the 3-position enhances polarity and stability, affecting hydrolysis resistance.
    • Higher boiling point and molecular weight compared to the parent compound.
  • Applications: Potential use in advanced fluorinated surfactants or electrolytes, where ether linkages improve ionic conductivity .

Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate

  • CAS: Not explicitly provided (MDL: MFCD00054663)
  • Molecular Formula : C₅H₃F₆O₂ (inferred)
  • Molecular Weight : ~218.07 g/mol
  • Key Differences :
    • Additional trifluoromethyl group increases fluorine content (6 F atoms), enhancing thermal and chemical stability.
    • Higher density and lower solubility in polar solvents due to steric effects.
  • Applications : Likely employed in high-performance coatings and refrigerants requiring extreme inertness .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
Methyl 2,2,3,3-tetrafluoropropionate 1893-38-5 C₄H₄F₄O₂ 160.06 63–64.5 (azeotrope) Ester HFC-338pcc synthesis
Methyl 3-chloro-2,2,3,3-tetrafluoropropionate 127589-63-3 C₄H₃ClF₄O₂ 194.51 Not reported Ester, Chlorine Agrochemical intermediates
Ethyl 2,2,3,3-tetrafluoropropionate 337-82-6 C₅H₆F₄O₂ 174.1 Not reported Ester Fluoropolymer solvents
Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate 755-73-7 C₅H₆F₄O₃ ~194.09 Not reported Ester, Methoxy Surfactants, electrolytes
Sodium 2,2,3,3-tetrafluoropropionate 22898-01-7 C₃HF₄O₂Na 168.02 140.7 Carboxylate salt Electrolysis precursors

Key Research Findings

  • Synthetic Efficiency: this compound is synthesized in 80% yield via methanol esterification of TFPA salts, outperforming ethyl analogs in reaction kinetics .
  • Electrochemical Utility : The sodium salt of TFPA is electrolyzed to HFC-338pcc with 83% efficiency , highlighting the parent ester’s role in sustainable fluorocarbon production .
  • Regulatory Status : Sodium 2,2,3,3-tetrafluoropropionate is classified as a substance of very high concern (SVHC) under EU regulations due to its persistence, necessitating careful handling .

Biological Activity

Methyl 2,2,3,3-tetrafluoropropionate (CAS No. 1893-38-5) is a fluorinated compound that has garnered interest in various fields of chemical and biological research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique molecular structure, which includes four fluorine atoms attached to a propionate backbone. Its chemical formula is C4H4F4O2C_4H_4F_4O_2, and it is often used as a building block in synthetic organic chemistry due to its reactivity and stability.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through electrophilic mechanisms. The presence of multiple fluorine atoms enhances its lipophilicity and reactivity towards nucleophiles. This property allows the compound to participate in nucleophilic substitution reactions and form derivatives that may exhibit altered biological activities.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have shown that fluorinated compounds can exhibit antimicrobial activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate analog for certain transport proteins.
  • Toxicity Profiles : Safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified as a flammable liquid and requires careful handling in laboratory settings .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of various fluorinated propionates including this compound. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound .

Case Study 2: Enzyme Interaction

Research conducted on the inhibition of lactate transporters by fluorinated compounds revealed that this compound could effectively inhibit the PfFNT transporter in Plasmodium falciparum. This inhibition led to a decrease in lactate uptake by the parasites during their asexual reproduction stage .

Table 1: Biological Activity Summary

Activity Description Concentration Range
AntimicrobialInhibition of bacterial growth50 - 200 µg/mL
Enzyme InhibitionInhibition of PfFNT transporterEffective at low µM
CytotoxicitySkin and eye irritation reportedVaries by exposure

Table 2: Toxicity Profile

Endpoint Result
Skin IrritationYes
Eye IrritationYes
FlammabilityFlammable liquid

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Methyl 2,2,3,3-tetrafluoropropionate, and how do they influence experimental design?

  • Methodological Answer : Key properties include molecular formula (C₄H₄F₄O₂), molecular weight (160.07 g/mol), and volatility (boiling point not explicitly stated but inferred to be low due to fluorinated ester structure). These properties dictate handling protocols: use inert atmosphere for reactions due to potential hydrolytic sensitivity . For storage, maintain anhydrous conditions to avoid ester hydrolysis.
Property Value Source
Molecular FormulaC₄H₄F₄O₂
Molecular Weight160.07 g/mol
CAS Number1893-38-5

Q. What synthetic routes are feasible for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : A common route involves esterification of 2,2,3,3-tetrafluoropropionic acid with methanol, catalyzed by sulfuric acid or acyl chlorides. Reaction optimization requires:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use of Na₂SO₄ (anhydrous) to drive esterification equilibrium .
  • Purification : Fractional distillation under reduced pressure to isolate the ester from unreacted acid .

Advanced Research Questions

Q. How can chromatographic techniques be optimized for detecting this compound in environmental matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile). Electrospray ionization (negative mode) enhances sensitivity for fluorinated compounds .
  • GC-MS : Derivatize with BSTFA to improve volatility. Column: DB-5MS (30 m × 0.25 mm) with helium carrier gas .
    • Challenges : Matrix effects from co-eluting PFAS require solid-phase extraction (e.g., WAX cartridges) for cleanup .

Q. What mechanistic pathways govern the environmental degradation of this compound, and how does its structure influence persistence?

  • Methodological Answer :

  • Hydrolysis : The ester group undergoes alkaline hydrolysis (pH > 9) to 2,2,3,3-tetrafluoropropionic acid, a stable PFAS. Fluorine substitution at β-carbons reduces electrophilicity, slowing degradation .

  • Photolysis : UV irradiation (254 nm) cleaves C-F bonds, but quantum yield is low due to strong C-F bond energy (485 kJ/mol) .

    Degradation Pathway Half-Life (pH 7, 25°C) Reference
    Alkaline Hydrolysis~14 days
    Photolysis (UV-C)>30 days

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set. Results indicate low electrophilicity at the carbonyl carbon (LUMO energy: -1.2 eV), explaining resistance to nucleophilic attack .
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to assess steric hindrance from fluorine substituents .

Q. What regulatory frameworks classify this compound, and how do they impact laboratory compliance?

  • Methodological Answer :

  • Japan : Listed under "Class I Specified Chemical Substances" (Act No. 117 of 2003) due to persistence. Researchers must report annual usage above 1 kg .
  • EU : Not yet SVHC, but structural similarity to regulated PFAS (e.g., PFOA) warrants preemptive monitoring .

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYOEZOPLDMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463267
Record name Methyl 2,2,3,3-tetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893-38-5
Record name Methyl 2,2,3,3-tetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,3,3-tetrafluoropropionate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,2,3,3-tetrafluoropropionate
Methyl 2,2,3,3-tetrafluoropropionate
Methyl 2,2,3,3-tetrafluoropropionate
Methyl 2,2,3,3-tetrafluoropropionate
Reactant of Route 5
Methyl 2,2,3,3-tetrafluoropropionate
Reactant of Route 6
Methyl 2,2,3,3-tetrafluoropropionate

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